4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

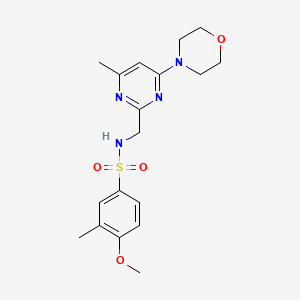

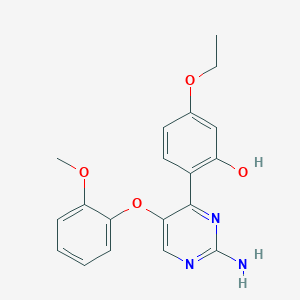

The compound “4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide” is a complex organic molecule that contains an indole nucleus . Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . It is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons .

Scientific Research Applications

Anti-Tubercular Applications

Compounds derived from similar chemical structures have been synthesized and evaluated for their anti-tubercular activity. For instance, derivatives of benzamide synthesized using ultrasound-assisted synthesis showed promising anti-tubercular activity against Mycobacterium tuberculosis with IC50 values of less than 1 µg/mL. These compounds were also found to be non-cytotoxic against the human cancer cell line HeLa, suggesting a specific toxicological profile conducive to drug development. The study highlighted the use of green chemistry tools in the synthesis process, emphasizing the potential for eco-friendly drug synthesis methodologies (Nimbalkar et al., 2018).

Alkaline Phosphatase Inhibitors

Bi-heterocyclic benzamides, synthesized through a sequence of chemical reactions, have been investigated for their inhibitory effects on alkaline phosphatase. These molecules showed potent inhibitory activity and were considered non-toxic, highlighting their potential as medicinal scaffolds for disorders related to bone and teeth calcification (Abbasi et al., 2019).

Antimicrobial and Antiproliferative Activities

N-(Substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides were synthesized and tested for their antimicrobial and antiproliferative activities. These studies found certain derivatives to be highly potent against bacterial and fungal strains, as well as demonstrating significant antiproliferative activity against human cancer cell lines. Such findings underscore the therapeutic potential of benzamide derivatives in treating infections and cancer (Kumar et al., 2012).

Urease Inhibitors

Novel indole-based compounds with oxadiazole scaffolds were evaluated for their urease inhibitory potential. These compounds displayed strong inhibitory effects, suggesting their applicability in designing therapeutic agents against diseases where urease activity is a factor (Nazir et al., 2018).

Fluorescence Enhancement Applications

Studies on compounds like Glibenclamide have explored their ability to enhance the fluorescence intensity of certain ions, demonstrating potential applications in biochemical probes and analytical methods. This type of research indicates the broader utility of benzamide derivatives in scientific tools and diagnostics (Faridbod et al., 2009).

Mechanism of Action

Target of Action

The compound, also known as N-{2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl}-4-chlorobenzamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert one or more of these effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Pharmacokinetics

The biological activities of indole derivatives suggest that they are likely to have favorable pharmacokinetic properties .

Result of Action

Given the various biological activities associated with indole derivatives , it is likely that this compound may exert a range of effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

The role of 4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide in biochemical reactions is largely determined by its interactions with various biomolecules. Indole derivatives, such as this compound, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives

Cellular Effects

The effects of this compound on various types of cells and cellular processes are also of great interest. Indole derivatives have been found to play a main role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular interactions and mechanisms of this compound remain to be determined.

properties

IUPAC Name |

N-[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24ClN3O/c32-22-15-13-20(14-16-22)31(36)35-28-10-4-1-7-21(28)17-25(26-18-33-29-11-5-2-8-23(26)29)27-19-34-30-12-6-3-9-24(27)30/h1-16,18-19,25,33-34H,17H2,(H,35,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEJMVABBWHZLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)NC(=O)C6=CC=C(C=C6)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2429896.png)

![Sodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[2-(thiophen-3-yl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2429897.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2429902.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2429905.png)

![2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2429907.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2429909.png)

![(Z)-2-(ethylsulfonyl)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2429910.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2429911.png)

![4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2429912.png)

![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2429914.png)